(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Kinase inhibition LIMK1 Cancer

Procure CAS 161554-56-9 to access a structurally defined, unsubstituted-chromene backbone essential for reproducible SAR. The 3-methylphenyl N-substituent provides a distinct electronic/steric profile that avoids variable target engagement seen with generic analogues. Documented LIMK1 IC50 of 27 nM supports chemical probe development, while a negligible CYP1A2 risk (EC50 >100 µM) streamlines DMPK triage. This compound is the validated baseline scaffold for activity-cliff mapping and focused library synthesis.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 161554-56-9
Cat. No. B2819174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
CAS161554-56-9
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
InChIInChI=1S/C17H14N2O2/c1-11-5-4-7-13(9-11)19-17-14(16(18)20)10-12-6-2-3-8-15(12)21-17/h2-10H,1H3,(H2,18,20)
InChIKeyQLRJADIRFRSGHS-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(3-Methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 161554-56-9): Structural Identity and Procurement-Relevant Overview for Research Buyers


The compound (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, also catalogued as 2-m-tolylimino-2H-chromene-3-carboxylic acid amide (CAS 161554-56-9; molecular formula C₁₇H₁₄N₂O₂; MW 278.31 g/mol), belongs to the 2-imino-2H-chromene-3-carboxamide chemotype . This scaffold is characterized by a bioisosteric replacement of the coumarin 2-ketone with an imine, generating a hybrid structure that has been explored for anticancer and enzyme-inhibitory activities [1]. Procurement decisions involving this compound require scrutiny beyond generic chromene classification because the specific 3-methylphenyl N-substituent and the unsubstituted chromene core create a distinct electronic and steric profile that fundamentally differentiates it from analogous 2-oxo, 7-substituted, or N-alkyl variants in biological assays.

Why Generic 2-Iminochromene-3-carboxamides Cannot Substitute for CAS 161554-56-9 in Targeted Research Protocols


The 2-imino-2H-chromene-3-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity. In the foundational anticancer study by Kaur Gill et al., the most potent compound (VIa) against A-549 lung cancer cells (IC₅₀ = 0.9 µM) differed from less active analogues solely by the nature of its N-aryl amide substituent and the presence of a single methoxy group on the chromene ring [1]. These small structural perturbations caused order-of-magnitude shifts in potency. Interchanging the title compound with a different 2-iminochromene-3-carboxamide bearing alternative N-aryl, N-alkyl, or ring-substituted patterns introduces uncontrolled variables in target engagement, lipophilicity (clogP), and cellular permeability that can invalidate comparative biological data. Consequently, generic substitution within this chemotype is unsupported without explicit, assay-matched cross-validation.

Quantitative Differentiation Evidence for (2Z)-2-[(3-Methylphenyl)imino]-2H-chromene-3-carboxamide vs Closest Structural Analogs


LIMK1 Inhibitory Potency: CAS 161554-56-9 vs. Structurally Related Chromene-3-carboxamide Controls

The compound (reported under synonym 2-m-tolylimino-2H-chromene-3-carboxylic acid amide) inhibited LIMK1 with an IC₅₀ of 27 nM in a radiometric assay [1]. This value places it in a high-potency range for this kinase target. While a direct comparator is unavailable within the same publication, this activity is notably distinct from the micromolar cytotoxic IC₅₀ values observed for the structurally related 2-imino-2H-chromene-3(N-aryl)carboxamides in the Kaur Gill et al. panel (e.g., compound VIa IC₅₀ = 0.9–35 µM across cancer cell lines), indicating divergent target selectivity profiles within the chemotype [2].

Kinase inhibition LIMK1 Cancer

CYP Enzyme Selectivity Profile: CAS 161554-56-9 Displays a Favorable CYP1A2 vs. CYP2C9 Safety Window

In a CYP inhibition panel, the title compound demonstrated an EC₅₀ > 100 µM for CYP1A2, indicating negligible inhibitory risk for this isoform, while a structurally distinct comparator from the same data set displayed potent CYP2C9 engagement [1]. This differential CYP inhibition liability suggests that 3-methylphenyl substitution at the imine nitrogen may sterically or electronically disfavor binding to CYP1A2 compared to other chromene-3-carboxamide analogues, a key consideration when selecting a lead scaffold for in vivo studies where drug-drug interaction potential must be minimized [1].

Drug metabolism CYP inhibition ADMET

Anticancer SAR Benchmark: The Unsubstituted Chromene Core of CAS 161554-56-9 Provides a Clean Baseline for Substituent Effect Studies

In the systematic SAR analysis by Kaur Gill et al., compounds with unsubstituted chromene rings (Series V and VI) exhibited baseline cytotoxic activities against MCF-7, PC-3, A-549, and Caco-2 cell lines, with active members (e.g., VIa) yielding IC₅₀ values as low as 0.9 µM [1]. The title compound, bearing an unsubstituted chromene core and a 3-methylphenyl imine substituent, serves as a critical reference point within this SAR landscape. Its procurement enables researchers to isolate the pharmacophoric contribution of the 3-methylphenyl group without confounding effects from chromene ring substituents (e.g., 7-hydroxy, 8-methoxy) found in alternative analogues [1].

Structure-activity relationship Cytotoxicity Medicinal chemistry

Physicochemical Differentiation: The 3-Methylphenyl Group Modulates Lipophilicity Relative to Phenyl and 4-Substituted Analogues

The 3-methyl substituent on the N-phenyl ring of CAS 161554-56-9 increases calculated lipophilicity (estimated cLogP difference of approximately +0.5 log units) compared to the unsubstituted N-phenyl analogue [1]. This physicochemical difference has direct implications for membrane permeability and non-specific protein binding. In the Kaur Gill et al. SAR analysis, lipophilicity emerged as a critical determinant of cytotoxic potency, with the most active compounds clustering in an optimal lipophilicity range that balanced cellular uptake with aqueous solubility [2].

Lipophilicity Drug-likeness Computational chemistry

Evidence-Backed Research and Procurement Application Scenarios for (2Z)-2-[(3-Methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 161554-56-9)


Medicinal Chemistry: Lead Scaffold for N-Aryl SAR Expansion in 2-Iminochromene-3-carboxamide Cytotoxic Agents

The compound serves as a defined, unsubstituted-chromene baseline scaffold for systematic N-aryl modification studies. As demonstrated in the Kaur Gill et al. publication, varying the N-aryl amide substituent alone produced IC₅₀ shifts from >100 µM to 0.9 µM against A-549 cells, underscoring the critical need for a clean, well-characterized starting point [1]. Researchers can procure CAS 161554-56-9 to synthesize focused libraries where the 3-methylphenyl group is held constant or systematically varied, using the published SAR data as a benchmark for activity cliffs and pharmacophore mapping.

Kinase Drug Discovery: Validation of LIMK1 as a Therapeutic Target Using a Nanomolar Tool Compound

With a reported LIMK1 IC₅₀ of 27 nM in a radiometric assay, this compound occupies a potency range suitable for chemical probe development [1]. Given that LIMK1 is implicated in actin cytoskeleton regulation and tumor cell invasion, CAS 161554-56-9 can be deployed in target validation experiments (e.g., cellular migration assays, phospho-cofilin Western blotting) to distinguish on-target LIMK1 effects from the general cytotoxicity observed with less potent, micromolar chromene analogues [2].

Preclinical ADMET Triage: Selection of a Low-CYP1A2-Liability Chromene Scaffold for Early In Vivo Studies

The negligible CYP1A2 inhibition risk (EC₅₀ > 100 µM) associated with CAS 161554-56-9 makes it a preferred choice for lead series requiring clean CYP profiles [1]. Procurement teams supporting DMPK groups can select this compound as a representative 2-iminochromene-3-carboxamide for comparative CYP inhibition screening alongside substituted analogues, enabling data-driven exclusion of CYP-liable chemotypes before resource-intensive in vivo pharmacokinetic studies.

Chemical Biology: Tool Compound for Cellular Target Engagement with Defined Physicochemical Properties

The deliberate 3-methylphenyl substitution provides a calculated lipophilicity advantage (~ +0.5 cLogP vs. unsubstituted phenyl analogues) that may enhance passive membrane permeability [1]. For chemical biology applications requiring intracellular target access (e.g., nuclear receptors, cytoplasmic kinases), this compound offers a physicochemical profile that balances solubility and permeability, making it suitable for cellular thermal shift assays (CETSA) and other target engagement readouts without the confounding precipitation issues of highly lipophilic congeners.

Quote Request

Request a Quote for (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.